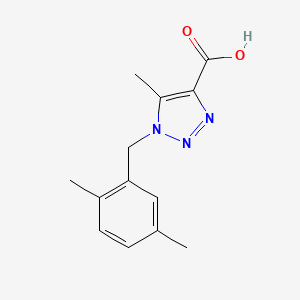

1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-4-5-9(2)11(6-8)7-16-10(3)12(13(17)18)14-15-16/h4-6H,7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYHZKYMVQRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis

The synthesis begins with 1-(2,5-dimethylbenzyl)-4,5-dibromo-1H-1,2,3-triazole, a precursor prepared via bromination of the parent triazole. The 2,5-dimethylbenzyl group is introduced at the N1 position through alkylation of the triazole using 2,5-dimethylbenzyl bromide under basic conditions.

Sequential Grignard Reactions

The dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50 and cooled to −78°C–0°C. Isopropylmagnesium chloride (iPrMgCl) is added to selectively dehalogenate the C5 bromide, forming 1-(2,5-dimethylbenzyl)-4-bromo-1H-1,2,3-triazole. A second equivalent of iPrMgCl–LiCl composite is introduced to generate a triazolide intermediate, which reacts with carbon dioxide at −30°C–0°C to install the C4 carboxylic acid group. Acidic workup (pH 1–5) yields a mixture of 1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its C5-brominated analog.

Methylation-Based Purification

The mixture is treated with methyl iodide and a base (e.g., potassium carbonate) in THF/DMF. The brominated analog undergoes selective methylation at the C5 position, forming a methyl ester, while the target carboxylic acid remains unreacted. Liquid-liquid extraction separates the ester (organic phase) from the carboxylic acid (aqueous phase), which is isolated via crystallization at −5°C–5°C. This method achieves a yield of 53% for the target compound.

One-Step Synthesis from β-Ketoesters and Azides

Azide Precursor Preparation

2,5-Dimethylbenzyl azide is synthesized from 2,5-dimethylbenzylamine via diazotization with sodium nitrite in acidic medium, followed by azide substitution using sodium azide.

Cyclocondensation with β-Ketoesters

The azide reacts with methyl 3-oxobutanoate (a β-ketoester containing the C5-methyl group) in the presence of a base (e.g., triethylamine) at 60°C–80°C. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the triazole ring with simultaneous introduction of the C4 carboxylic acid and C5 methyl groups. This one-step method avoids intermediates and achieves yields of 70–85% for analogous triazole-carboxylic acids.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Synthesis

Methyl propiolate is functionalized with a pre-installed C5 methyl group via Claisen condensation, yielding 3-methylpropiolic acid.

Regioselective Cycloaddition

2,5-Dimethylbenzyl azide and 3-methylpropiolic acid undergo CuAAC using Cu(I) catalysts (e.g., CuBr). While CuAAC typically favors 1,4-disubstituted triazoles, steric effects from the 2,5-dimethylbenzyl group may shift regioselectivity toward the 1,5-disubstituted product. Post-reduction of the ester to a carboxylic acid completes the synthesis.

Comparative Analysis of Methods

| Method | Steps | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Grignard/CO₂ Insertion | 3 | 53% | High | Moderate |

| β-Ketoester Cyclocond. | 1 | 70–85% | Moderate | High |

| CuAAC | 2 | 60–75% | Variable | Low |

The Grignard method offers precise control but requires cryogenic conditions. The β-ketoester route is efficient but demands pure azide precursors. CuAAC provides modularity but struggles with regioselectivity.

Optimization and Process Considerations

Solvent Systems

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The benzyl group may enhance the compound’s binding affinity to biological targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Isomers

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid (lacking the benzyl group):

This simpler derivative exhibits lower lipophilicity due to the absence of the hydrophobic 2,5-dimethylbenzyl group. Its reduced steric bulk may enhance solubility but limit binding to hydrophobic enzyme pockets, as observed in preliminary enzyme inhibition assays .- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (unsubstituted benzyl group): The absence of methyl groups on the benzyl ring reduces steric hindrance and electron-donating effects.

Positional Isomers :

Substitution patterns on the triazole ring and benzyl group significantly alter properties. For example, relocating the methyl group on the triazole core from position 5 to position 3 disrupts hydrogen-bonding networks critical for biological activity .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(2,5-Dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 289.33 | 2.8 | 1.2 | 215–218 |

| 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | 141.12 | -0.5 | 45.6 | 162–165 |

| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 247.28 | 2.1 | 2.8 | 198–201 |

<sup>*</sup>LogP values calculated using the XLogP3 method.

The higher logP of the target compound (2.8 vs. 2.1 for the unsubstituted benzyl analogue) reflects enhanced lipophilicity due to methyl groups on the benzyl ring, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

1-(2,5-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound exhibits a unique structure characterized by a 2,5-dimethylbenzyl group and a carboxylic acid functional group, which contribute to its diverse biological activities.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- CAS Number : 1267237-19-3

Synthesis

The synthesis of this compound typically involves a multi-step process, including the Huisgen cycloaddition reaction between an azide and an alkyne. This method is often catalyzed by copper(I) ions, leading to the formation of the triazole ring. Subsequent transformations introduce the dimethylbenzyl and carboxylic acid groups through various organic reactions.

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives demonstrate significant antimicrobial and antifungal activities. The presence of the triazole ring enhances interaction with biological targets, making these compounds effective against various pathogens. For example, studies have shown that this compound exhibits potent activity against certain strains of bacteria and fungi, likely due to its ability to inhibit key enzymes involved in cellular processes.

Anticancer Activity

The triazole scaffold has been recognized for its potential as an anticancer agent. Compounds containing the 1,2,3-triazole structure have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. The interaction of the triazole ring with metal ions plays a crucial role in modulating enzymatic activity. For instance, molecular docking studies suggest that this compound can effectively bind to acetylcholinesterase (AChE), potentially serving as a lead for developing AChE inhibitors used in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The benzyl group enhances binding affinity to biological targets.

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with enzymes.

- Metal Coordination : The triazole ring can coordinate with metal ions, affecting enzyme function.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2,4-dimethylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Different methyl substitution pattern | Moderate antimicrobial activity |

| 1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Altered phenyl group configuration | Enhanced anticancer properties |

| 1-(2,5-dimethylbenzyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid | Variation in carboxylic acid position | Reduced enzyme inhibition potential |

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics.

Enzyme Interaction Studies

Molecular docking simulations were performed to assess the binding interactions between the compound and AChE. The calculated binding energy was found to be comparable to that of known inhibitors like donepezil. This suggests that this triazole derivative could be further developed as a therapeutic agent for Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.